molecular formula C11H16N2O4S B5281266 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B5281266
M. Wt: 272.32 g/mol
InChI Key: JNVYWGKXEHPOHC-UHFFFAOYSA-N
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Description

N²-[(4-Ethoxyphenyl)sulfonyl]-N²-methylglycinamide is a sulfonamide-derived glycinamide featuring a 4-ethoxyphenyl sulfonyl group and a methyl substituent on the glycine nitrogen.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-17-9-4-6-10(7-5-9)18(15,16)13(2)8-11(12)14/h4-7H,3,8H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVYWGKXEHPOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-methylglycinamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-ethoxybenzenesulfonic acid or 4-ethoxybenzaldehyde.

    Reduction: 4-ethoxyphenylsulfide.

    Substitution: 4-amino- or 4-thio-substituted derivatives.

Scientific Research Applications

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme-substrate interactions.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Halogenated Derivatives
  • Fluorine’s electronegativity increases metabolic stability, while chlorine may elevate toxicity risks .
Electron-Donating vs. Electron-Withdrawing Groups
  • N-(4-methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide: The nitro group (–NO₂) is strongly electron-withdrawing, lowering electron density on the sulfonamide and increasing acidity. This contrasts with the ethoxy group’s electron-donating nature, which may improve solubility .

Sulfonyl Group Variations

  • Methylsulfonyl vs. Arylsulfonyl :
    • N-(4-Chlorophenyl)-N²-(4-methoxyphenyl)-N²-(methylsulfonyl)glycinamide replaces the aryl sulfonyl with methylsulfonyl (–SO₂CH₃). Smaller sulfonyl groups, as seen in cytotoxic compounds from , exhibit enhanced activity compared to bulkier aryl sulfonyls .

Functional Group Additions

  • Pyridinylsulfanyl Ethyl Group :
    • N²-[(4-Ethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide incorporates a pyridine ring, enabling hydrogen bonding and metal coordination. This modification may enhance target engagement but reduce bioavailability due to increased polarity .

Molecular Weight and Solubility

  • The target compound’s molecular weight is estimated at ~312 g/mol (based on analogs). Ethoxy groups improve solubility relative to halogenated derivatives (e.g., MW 356.8 in ), which are more lipophilic .

Cytotoxic Activity Trends

  • Compounds with smaller sulfonyl substituents (e.g., methylsulfonyl in ) show cytotoxic activity comparable to doxorubicin. The target compound’s larger ethoxyphenyl group may reduce potency but improve solubility .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Features Biological Activity
N²-[(4-Ethoxyphenyl)sulfonyl]-N²-methylglycinamide 4-ethoxyphenyl, methyl ~312 Electron-donating ethoxy, moderate solubility Not reported
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide 4-fluorophenyl, 3-chlorophenyl 356.796 Halogenated, high lipophilicity Not reported
N²-[(4-Bromophenyl)sulfonyl]-N²-(4-ethoxyphenyl)-N-(2-methoxyphenyl)glycinamide 4-bromophenyl, 4-ethoxyphenyl >400 Bulky bromine, steric hindrance Not reported
Methylsulfonyl derivatives Methylsulfonyl ~300–350 Small substituents, high cytotoxicity IC₅₀ similar to doxorubicin

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